molecular formula C17H12F2N2O B6338598 1-(2,4-Difluorophenyl)-3-p-tolyl-1H-pyrazole-4-carbaldehyde CAS No. 618098-75-2

1-(2,4-Difluorophenyl)-3-p-tolyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B6338598
CAS No.: 618098-75-2
M. Wt: 298.29 g/mol
InChI Key: KHIKHDDSDAYSCO-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-3-p-tolyl-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a difluorophenyl group and a p-tolyl group attached to a pyrazole ring, with an aldehyde functional group at the 4-position of the pyrazole ring

Preparation Methods

The synthesis of 1-(2,4-Difluorophenyl)-3-p-tolyl-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2,4-difluorobenzaldehyde with p-tolylhydrazine to form the corresponding hydrazone intermediate. This intermediate is then cyclized to form the pyrazole ring, followed by oxidation to introduce the aldehyde group at the 4-position. The reaction conditions typically involve the use of solvents such as ethanol or methanol, and catalysts like acetic acid or sulfuric acid to facilitate the cyclization and oxidation steps.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

1-(2,4-Difluorophenyl)-3-p-tolyl-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.

    Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,4-Difluorophenyl)-3-p-tolyl-1H-pyrazole-4-carbaldehyde has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential use in drug discovery and development, particularly as a lead compound for the design of new therapeutic agents.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-3-p-tolyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes involved in microbial or cancer cell growth, leading to antimicrobial or anticancer effects. The pathways involved in these interactions can vary, but they often involve the modulation of cellular signaling pathways and gene expression.

Comparison with Similar Compounds

1-(2,4-Difluorophenyl)-3-p-tolyl-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:

    1-(2,4-Difluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde: This compound has a phenyl group instead of a p-tolyl group, which may affect its chemical reactivity and biological activity.

    1-(2,4-Difluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde: This compound has a methyl group on the phenyl ring, which may influence its physical and chemical properties.

    1-(2,4-Difluorophenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde:

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-(4-methylphenyl)pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2O/c1-11-2-4-12(5-3-11)17-13(10-22)9-21(20-17)16-7-6-14(18)8-15(16)19/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHIKHDDSDAYSCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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